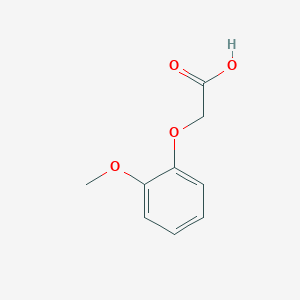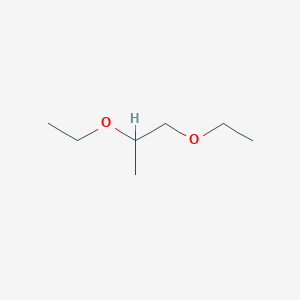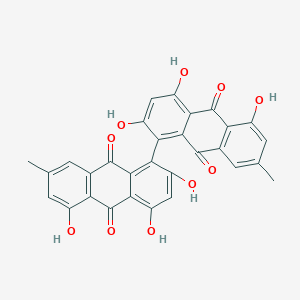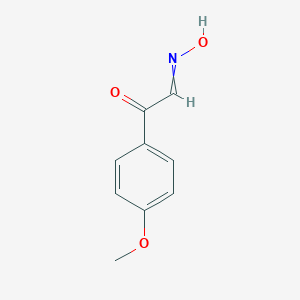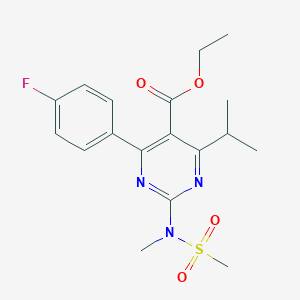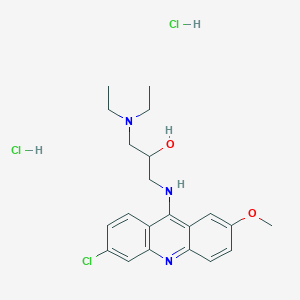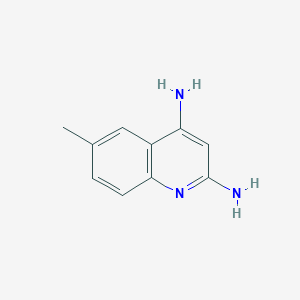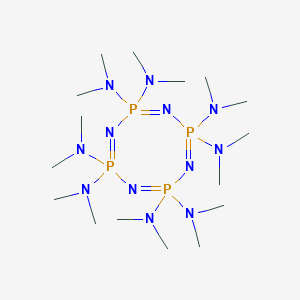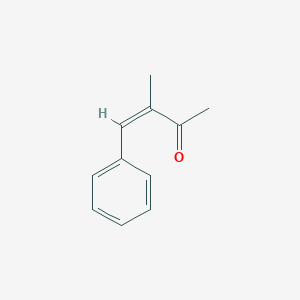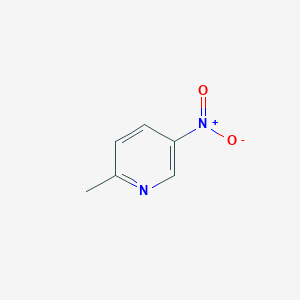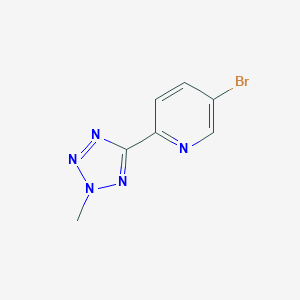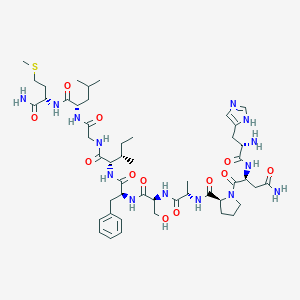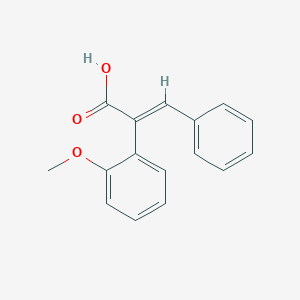![molecular formula C8H14FNO B155938 1-[(2R,5R)-2,5-dimethylpyrrolidin-1-yl]-2-fluoroethanone CAS No. 136634-11-2](/img/structure/B155938.png)
1-[(2R,5R)-2,5-dimethylpyrrolidin-1-yl]-2-fluoroethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2R,5R)-2,5-dimethylpyrrolidin-1-yl]-2-fluoroethanone, commonly known as CFI-400945, is a small molecule inhibitor that has gained attention in recent years due to its potential therapeutic applications. This compound has shown promising results in preclinical studies for the treatment of various types of cancer, including pancreatic, breast, and ovarian cancer.
Mechanism Of Action
CFI-400945 inhibits CHK1 by binding to the ATP-binding site of the protein. This prevents the phosphorylation of downstream targets, leading to cell cycle arrest and apoptosis. The inhibition of CHK1 also sensitizes cancer cells to DNA-damaging agents such as radiation and chemotherapy.
Biochemical And Physiological Effects
CFI-400945 has been shown to have minimal toxicity in normal cells and tissues, making it a promising candidate for cancer therapy. In preclinical studies, CFI-400945 has been shown to inhibit tumor growth in various types of cancer, including pancreatic, breast, and ovarian cancer. It has also been shown to enhance the efficacy of DNA-damaging agents in cancer cells.
Advantages And Limitations For Lab Experiments
One of the advantages of CFI-400945 is its specificity for CHK1, which minimizes off-target effects and toxicity. However, the use of CFI-400945 in clinical trials is limited by its poor solubility and bioavailability. This can be overcome by using different formulations and delivery methods, such as nanoparticles and liposomes.
Future Directions
Further research is needed to optimize the formulation and delivery of CFI-400945 for clinical use. In addition, the combination of CFI-400945 with other DNA-damaging agents such as radiation and chemotherapy should be explored to enhance its therapeutic efficacy. The potential use of CFI-400945 in combination with immunotherapy should also be investigated. Finally, the identification of biomarkers that predict response to CFI-400945 will be critical for patient selection and personalized therapy.
Synthesis Methods
The synthesis of CFI-400945 involves a multistep process that starts with the reaction of 2,5-dimethylpyrrolidine with ethyl 2-fluoroacetoacetate. This is followed by a series of chemical reactions, including hydrolysis, reduction, and acylation, to yield the final product. The purity and yield of CFI-400945 can be improved by using different purification techniques such as column chromatography, recrystallization, and HPLC.
Scientific Research Applications
CFI-400945 has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo by targeting the checkpoint kinase 1 (CHK1) pathway. CHK1 is a protein kinase that plays a critical role in DNA damage response and cell cycle regulation. Inhibition of CHK1 leads to cell cycle arrest and apoptosis, making it a promising target for cancer therapy.
properties
CAS RN |
136634-11-2 |
|---|---|
Product Name |
1-[(2R,5R)-2,5-dimethylpyrrolidin-1-yl]-2-fluoroethanone |
Molecular Formula |
C8H14FNO |
Molecular Weight |
159.2 g/mol |
IUPAC Name |
1-[(2R,5R)-2,5-dimethylpyrrolidin-1-yl]-2-fluoroethanone |
InChI |
InChI=1S/C8H14FNO/c1-6-3-4-7(2)10(6)8(11)5-9/h6-7H,3-5H2,1-2H3/t6-,7-/m1/s1 |
InChI Key |
SXUIOIYEBFGOGA-RNFRBKRXSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@H](N1C(=O)CF)C |
SMILES |
CC1CCC(N1C(=O)CF)C |
Canonical SMILES |
CC1CCC(N1C(=O)CF)C |
synonyms |
Pyrrolidine, 1-(fluoroacetyl)-2,5-dimethyl-, (2R-trans)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



